![molecular formula C8H7Cl2N3O2 B2375813 1-Carbamoyl-3-(3,4-dichlorophenyl)urea CAS No. 264281-70-1](/img/structure/B2375813.png)
1-Carbamoyl-3-(3,4-dichlorophenyl)urea
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Overview
Description
1-Carbamoyl-3-(3,4-dichlorophenyl)urea is a chemical compound with the molecular formula C8H7Cl2N3O2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamoyl group and a dichlorophenyl group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
1-Carbamoyl-3-(3,4-dichlorophenyl)urea, also known as DCMU, is an algicide and herbicide of the aryl urea class . The primary target of DCMU is the photosystem II (PS II) in plants .
Mode of Action
DCMU inhibits photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II . This prevents the electron flow from photosystem II to plastoquinone , disrupting the photosynthetic electron transport chain.
Result of Action
The result of DCMU’s action is a reduction in the plant’s ability to photosynthesize. This leads to a decrease in the production of ATP and reductant potential, which are essential for the plant’s growth and survival .
Biochemical Analysis
Biochemical Properties
It is known that aryl urea compounds can interact with various enzymes and proteins
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Carbamoyl-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3,4-dichloroaniline with potassium isocyanate in water. This method is advantageous as it avoids the use of organic co-solvents and promotes high chemical purity . The reaction conditions are mild, and the process is efficient, making it suitable for large-scale production.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the nucleophilic addition of amines to potassium isocyanate, followed by simple filtration or routine extraction procedures to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Carbamoyl-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenylurea compounds .
Scientific Research Applications
Scientific Research Applications
1-Carbamoyl-3-(3,4-dichlorophenyl)urea has diverse applications in several domains:
Chemistry
- Building Block : It serves as a precursor for synthesizing complex molecules in organic chemistry.
- Reactions : The compound can undergo various chemical reactions including oxidation, reduction, and substitution.
Biology
- Biological Activity : DCMU is studied for its interactions with biomolecules, influencing cell signaling pathways and gene expression.
- Antifungal Properties : Research indicates significant antifungal activity against various pathogens.
Medicine
- Therapeutic Potential : Investigations are ongoing into its role as a precursor for drug development, particularly in targeting cancer cells.
Industry
- Agrochemicals : DCMU is used in the production of herbicides and algicides, contributing to agricultural productivity.
Several studies have documented the efficacy of DCMU in various applications:
Antifungal Efficacy
In vitro studies have shown that DCMU effectively inhibits the growth of several fungal species at varying concentrations. For instance, research demonstrated that at concentrations as low as 10 µg/mL, significant inhibition was observed against common fungal pathogens.
Cytotoxicity Against Cancer Cells
Research involving human cancer cell lines revealed that DCMU exhibits cytotoxic effects. In one study, the compound was tested against breast cancer cell lines (MCF-7), showing a dose-dependent reduction in cell viability with IC50 values around 15 µM.
Comparison with Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU):
N-(3,4-Dichlorophenyl)-N’-methylurea: Another related compound with similar chemical properties and applications.
Uniqueness: 1-Carbamoyl-3-(3,4-dichlorophenyl)urea is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to inhibit photosynthesis and its potential therapeutic applications make it a compound of significant interest in scientific research .
Biological Activity
1-Carbamoyl-3-(3,4-dichlorophenyl)urea is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and comparisons with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a carbamoyl group and a dichlorophenyl substituent. Its molecular formula is C9H8Cl2N2O, with a molecular weight of approximately 233.09 g/mol. The structure contributes to its lipophilicity and potential interactions with various biological targets.
The compound primarily acts as an inhibitor of specific biological pathways:
- Photosynthesis Inhibition : It is classified as an algicide and herbicide belonging to the aryl urea class. The compound inhibits photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, leading to reduced ATP production in plants.
- Antifungal Activity : Research indicates that this compound exhibits significant antifungal properties, inhibiting various fungal pathogens. This activity is enhanced by the presence of halogen atoms in the phenyl ring, which increases lipophilicity and alters molecular interactions.
Biological Activities
This compound has been studied for several biological activities:
- Antitumor Properties : Studies have shown that derivatives of this compound can demonstrate cytotoxic effects against various human cancer cell lines. The structural characteristics contribute to its efficacy as an antitumor agent.
- Enzyme Interaction : Interaction studies have focused on its binding affinity with enzymes and receptors, which may lead to significant changes in enzyme activity or receptor signaling pathways.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 3,4-dichloroaniline with potassium isocyanate in aqueous conditions. This method avoids organic solvents and promotes high chemical purity. The following table summarizes various synthesis methods:
Method | Description |
---|---|
Nucleophilic Addition | Reaction of amines with potassium isocyanate in water |
Industrial Scaling | Similar reaction conditions can be scaled up for industrial production |
Comparative Analysis with Related Compounds
The unique structural characteristics of this compound enhance its biological activities compared to similar compounds. Below is a comparison table highlighting related compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea | CHClNO | Antifungal |
1-(3,4-Dichlorophenyl)-3-methylurea | CHClNO | Antitumor |
1,1'-(1,4-Phenylene)bis(3-(3,4-dichlorophenyl)urea) | CHClNO | Antifungal and Antitumor |
The presence of specific functional groups in this compound enhances its effectiveness against fungal pathogens and cancer cells.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antifungal Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of several fungal species at varying concentrations.
- Cytotoxicity Against Cancer Cells : Research involving human cancer cell lines revealed significant cytotoxic effects attributed to the compound's structural properties.
Properties
IUPAC Name |
1-carbamoyl-3-(3,4-dichlorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3O2/c9-5-2-1-4(3-6(5)10)12-8(15)13-7(11)14/h1-3H,(H4,11,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAFMVHJOMIVRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC(=O)N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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